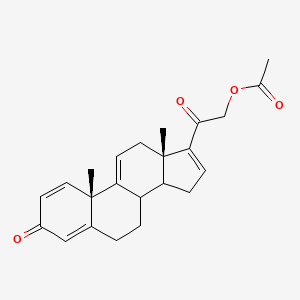

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione

Description

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (CAS: 37413-91-5) is a steroidal intermediate critical for synthesizing delta 9,11 steroids, a class of modified glucocorticoids with anti-inflammatory properties. Its molecular formula is C23H26O4 (molecular weight: 366.45 g/mol), featuring a 1,4,9(11),16-tetraene backbone and a 21-acetate group. Key physical properties include a boiling point of 534.6°C, melting point of 173–175°C, and density of 1.21 g/cm³ . It serves as a precursor in the synthesis of drugs like Vamorolone (HY-109017), which mitigates lipid peroxidation and inhibits angiogenesis . Industrially, it is produced via microbial dehydrogenation of phytosterol-derived intermediates or chemical methods like cyanohydrin side-chain elongation and selenium dioxide-mediated Δ1(2)-dehydrogenation .

Properties

IUPAC Name |

[2-[(10S,13S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7-10,12,17-18H,4-6,11,13H2,1-3H3/t17?,18?,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEOMHFPJREVTP-RKGHMJSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CCC2[C@@]1(CC=C3C2CCC4=CC(=O)C=C[C@@]43C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Parameters

Performance Metrics

| Substrate Loading (g/L) | Conversion (%) | Yield (%) |

|---|---|---|

| 10 | 100 | 95 |

| 20 | 100 | 92 |

This method eliminates byproducts like 1(2),4,9(11),16-tetraene-3,20-dione, ensuring >90% purity. Growing cultures or resting cells are equally effective, with reaction completion within 24–48 hours.

Chemical Synthesis from 9α-Hydroxyandrostenedione

Chemical routes prioritize cost-effectiveness, particularly when using phytosterol-derived 9α-hydroxyandrostenedione (9α-OH-AD). A streamlined five-step protocol achieves 46% overall yield.

Stepwise Procedure

-

Hydrocyanation :

-

Epimerization :

-

Iodination :

-

Dehydration :

-

1(2)-Dehydrogenation :

Critical Modifications

-

Solvent Optimization : Replacing dioxane with dimethyl sulfoxide (DMSO) reduces side reactions, improving yield to 52%.

-

Catalyst Recycling : Recovering SeO₂ via filtration cuts costs by 30%.

Hybrid Chemical-Microbiological Approach

Combining chemical steps with microbial dehydrogenation enhances efficiency, as demonstrated by the Russian Academy of Sciences.

Protocol Overview

Advantages

Comparative Analysis of Methods

| Parameter | Microbiological | Chemical | Hybrid |

|---|---|---|---|

| Yield | 92–95% | 46–52% | 88–92% |

| Reaction Time | 24–48 h | 48–72 h | 36–60 h |

| Cost | Moderate | Low | High |

| Byproducts | Minimal | Moderate | Low |

Industrial-Scale Production Insights

NINGBO INNO PHARMCHEM CO., LTD., a leading manufacturer, employs the hybrid method for batches exceeding 100 kg. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce double bonds within the structure.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the steroidal core.

Common Reagents and Conditions

Oxidation: Jones reagent, PCC, or potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized from 9α-hydroxyandrostenedione through a series of chemical transformations that include acetoxylation and dehydrogenation. The yield of this synthesis can exceed 46%, demonstrating its feasibility for industrial applications .

Key Chemical Properties

- Molecular Formula : C23H26O4

- Molecular Weight : 366.450 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : 534.6 °C at 760 mmHg

- Flash Point : 233.0 °C .

Intermediate for Corticosteroids

This compound serves as a crucial precursor in the synthesis of halogenated corticosteroids such as dexamethasone and Vamorolone. These corticosteroids are known for their potent anti-inflammatory properties and are widely used in treating various inflammatory conditions .

Anti-inflammatory Properties

The delta 9,11 steroids derived from this compound exhibit significant anti-inflammatory effects while minimizing side effects typically associated with traditional corticosteroids. This is achieved by avoiding glucocorticoid or mineralocorticoid activities, thus providing a safer alternative for patients .

Protection Against Cellular Damage

Research indicates that derivatives of this compound can protect against lipid peroxidation and inhibit neovascularization. These properties are critical in developing therapies for conditions characterized by oxidative stress and inflammation .

Case Study 1: Synthesis Efficiency

A study demonstrated an efficient method for synthesizing this compound using a bio-oxidative approach from phytosterols. This method not only improved yield but also provided a sustainable route for producing steroidal APIs (Active Pharmaceutical Ingredients) in regions heavily reliant on imports .

Case Study 2: Clinical Applications of Vamorolone

Vamorolone is a promising drug candidate derived from this compound that shows efficacy in treating Duchenne Muscular Dystrophy (DMD). Clinical trials have indicated that it maintains the therapeutic benefits of traditional corticosteroids while reducing adverse effects like growth suppression and metabolic complications .

Mechanism of Action

The mechanism of action of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and cellular signaling pathways, leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, commonly referred to as tetraene acetate, is a significant compound in the synthesis of halogenated corticosteroids. This steroidal compound plays a crucial role as an intermediate in the production of potent glucocorticoids like dexamethasone. Its biological activity is primarily attributed to its anti-inflammatory properties and its potential applications in therapeutic interventions.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C23H26O4 |

| Molecular Weight | 366.450 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 534.6 ± 50.0 °C at 760 mmHg |

| Flash Point | 233.0 ± 30.2 °C |

Structure

This compound features a unique tetracyclic structure typical of steroid compounds, with specific functional groups that contribute to its biological activity.

The biological activity of tetraene acetate is primarily linked to its interaction with glucocorticoid receptors (GR). The compound exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. This mechanism is crucial for reducing inflammation and managing autoimmune conditions.

Anti-Inflammatory Properties

Research indicates that tetraene acetate and its derivatives display significant anti-inflammatory properties comparable to traditional corticosteroids but with reduced side effects. These derivatives are designed to inhibit lipid peroxidation and avoid glucocorticoid-related side effects, making them promising candidates for therapeutic applications.

Case Studies

- Study on In Vitro Efficacy : A study demonstrated that tetraene acetate derivatives effectively inhibited inflammatory responses in human cell lines by downregulating cytokine production (e.g., TNF-alpha, IL-6) .

- Animal Model Research : In vivo studies using animal models showed that administration of tetraene acetate resulted in decreased edema and inflammatory cell infiltration in tissues subjected to inflammatory stimuli .

- Comparison with Traditional Corticosteroids : In comparative studies, tetraene acetate exhibited a favorable safety profile while maintaining efficacy similar to dexamethasone in reducing inflammation .

Synthesis Methods

The synthesis of this compound has been optimized through various methodologies:

Microbiological Synthesis

A microbiological method utilizing Nocardioides simplex has been developed for the efficient production of tetraene acetate from its precursor compounds. This method allows for high substrate loads and selective conversion under controlled conditions (pH 5.0-5.5) .

Chemical Synthesis

Recent advancements include a streamlined chemical synthesis route involving:

Q & A

Basic Research Questions

Q. What are the key structural features of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione that define its role as a synthetic intermediate for delta 9,11 steroids?

- Methodological Answer : The compound’s critical structural elements include:

- Δ1(2), Δ4, Δ9(11), and Δ16 double bonds , enabling regioselective modifications for glucocorticoid derivatives.

- 21-Acetoxy group , which stabilizes the molecule during synthesis and influences bioactivity.

- 3,20-dione backbone , common to corticosteroids, allowing functionalization at C9, C11, and C16 for anti-inflammatory activity.

- These features facilitate its use in synthesizing delta 9,11 steroids like Vamorolone, which retain glucocorticoid activity with reduced side effects .

Q. What synthetic routes are validated for producing this compound from steroidal precursors?

- Methodological Answer : A widely cited method involves:

Starting material : 9α-Hydroxyandrostenedione (derived from phytosterol bio-oxidation).

Pregnane side-chain construction : Cyanohydrin method to extend the carbon backbone.

Δ1(2)-dehydrogenation : Using selenium dioxide to introduce the double bond.

Epimerization and iodination : Stork’s procedure for stereochemical control.

Q. Which analytical techniques are essential for confirming the purity and structural identity of this compound?

- Methodological Answer :

- HPLC : Quantify purity (≥98% as per commercial standards) .

- NMR (¹H/¹³C) : Confirm double-bond positions and acetoxy group integrity .

- Melting point analysis : 173–175°C (deviations indicate impurities) .

- Mass spectrometry : Verify molecular weight (366.45 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in large-scale production?

- Methodological Answer :

- Catalyst screening : Test alternatives to selenium dioxide (e.g., microbial dehydrogenases) to improve Δ1(2)-bond efficiency.

- Solvent optimization : Replace pyridine with less toxic solvents during iodination.

- Purification refinement : Use column chromatography over recrystallization to reduce intermediate losses.

- Process automation : Implement flow chemistry for precise control of reaction kinetics .

Q. How can contradictory data on the anti-inflammatory efficacy of delta 9,11 steroids derived from this compound be resolved?

- Methodological Answer :

- Purity validation : Ensure starting material purity via HPLC to exclude confounding impurities .

- Model standardization : Compare in vitro (e.g., NF-κB inhibition assays) and in vivo (murine inflammation models) under controlled dosing.

- Metabolite profiling : Use LC-MS to identify active vs. inactive metabolites in different biological systems .

Q. What factors influence the stability of this compound during storage, and how can degradation be minimized?

- Methodological Answer :

- Storage conditions : Protect from light and moisture (store at 15–25°C in sealed aluminum foil bags) .

- Degradation monitoring : Track oxidation via periodic FT-IR to detect carbonyl group changes.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prevent radical-mediated degradation .

Q. What experimental approaches elucidate the metabolic fate of halogenated derivatives synthesized from this intermediate?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.